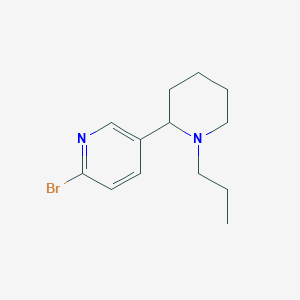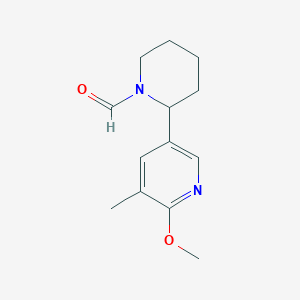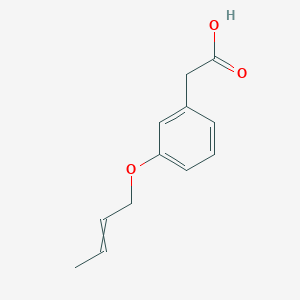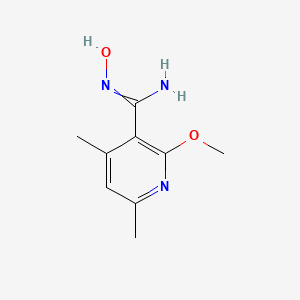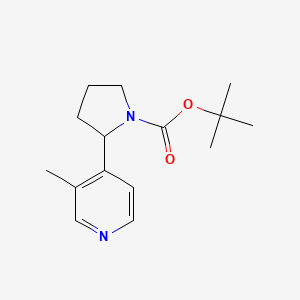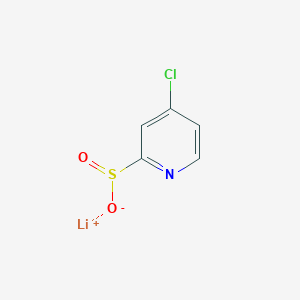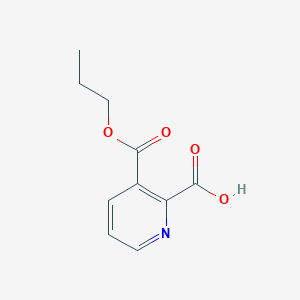
Cadmium(2+);acetate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium(2+);acetate;hydrate, also known as cadmium acetate dihydrate, is a chemical compound with the formula Cd(O2CCH3)2(H2O)2. It is marketed both as an anhydrous form and as a dihydrate, both of which are white or colorless. The dihydrate form has been verified by X-ray crystallography .
Vorbereitungsmethoden
Cadmium acetate dihydrate can be synthesized by treating cadmium oxide with acetic acid: [ \text{CdO} + 2 \text{CH}_3\text{CO}_2\text{H} + \text{H}_2\text{O} \rightarrow \text{Cd(O}_2\text{CCH}_3\text{)}_2(\text{H}_2\text{O})_2 ] It can also be prepared by treating cadmium nitrate with acetic anhydride .
Analyse Chemischer Reaktionen
Cadmium acetate dihydrate undergoes various types of chemical reactions, including:
Oxidation and Reduction: Cadmium acetate can be reduced to cadmium metal or oxidized to cadmium oxide.
Substitution: It can react with trioctylphosphine selenide to form cadmium selenide, a semiconductor material.
Coordination Reactions: Cadmium acetate forms coordination polymers, featuring acetate ligands interconnecting cadmium centers.
Wissenschaftliche Forschungsanwendungen
Cadmium acetate dihydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of cadmium selenide and related semiconductors.
Biology and Medicine: Cadmium compounds are studied for their toxicological effects and potential therapeutic applications.
Industry: It is used in the production of cadmium oxide thin films, which are used in gas sensors, phototransistors, and diodes.
Wirkmechanismus
Cadmium acetate exerts its effects through various molecular targets and pathways:
Toxicity: Cadmium ions can disrupt cellular processes by binding to proteins and enzymes, leading to oxidative stress and cellular damage.
Carcinogenicity: Cadmium compounds are considered Group 1 carcinogens by the International Agency for Research on Cancer (IARC).
Autophagy Inhibition: Cadmium exposure can lead to the recruitment of mTORC1 to lysosomes, contributing to autophagy inhibition and lysosomal dysfunction.
Vergleich Mit ähnlichen Verbindungen
Cadmium acetate dihydrate can be compared with other cadmium compounds:
Cadmium chloride: Similar in toxicity and applications but differs in solubility and reactivity.
Cadmium sulfate: Used in electroplating and as a pigment, with different solubility properties.
Cadmium nitrate: Used in the preparation of other cadmium compounds and in pyrotechnics.
Cadmium acetate dihydrate is unique due to its specific coordination geometry and its use as a precursor in semiconductor synthesis.
Eigenschaften
Molekularformel |
C2H5CdO3+ |
|---|---|
Molekulargewicht |
189.47 g/mol |
IUPAC-Name |
cadmium(2+);acetate;hydrate |
InChI |
InChI=1S/C2H4O2.Cd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+2;/p-1 |
InChI-Schlüssel |
DBCODVPRFJUNIB-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)[O-].O.[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


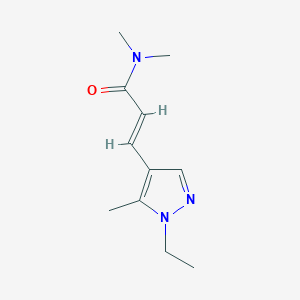
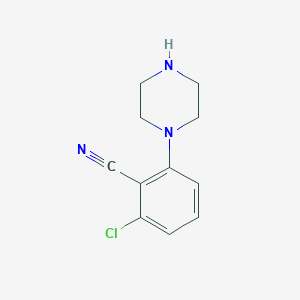


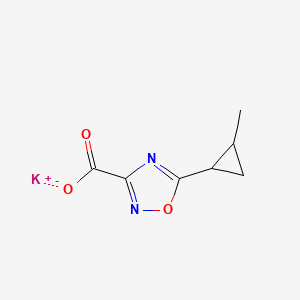
![rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15060578.png)
